molecular formula C10H8N6O4 B11083657 1,4-Diamino-2,5-dinitro-3a,6a(3H,6H)-pentalenedicarbonitrile

1,4-Diamino-2,5-dinitro-3a,6a(3H,6H)-pentalenedicarbonitrile

Cat. No.: B11083657
M. Wt: 276.21 g/mol
InChI Key: KOKNDQFAJTYOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diamino-2,5-dinitro-3a,6a(3H,6H)-pentalenedicarbonitrile is a complex organic compound with potential applications in various fields such as materials science, pharmaceuticals, and chemical research. Its unique structure, characterized by the presence of amino, nitro, and nitrile groups, makes it an interesting subject for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-2,5-dinitro-3a,6a(3H,6H)-pentalenedicarbonitrile typically involves multi-step organic reactions. Common starting materials might include aromatic compounds with nitrile and amino groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring safety protocols for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2,5-dinitro-3a,6a(3H,6H)-pentalenedicarbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield dinitro derivatives, while reduction could produce diamino derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological molecules.

    Medicine: Exploring its potential as a pharmaceutical intermediate.

    Industry: Developing new materials with unique properties.

Mechanism of Action

The mechanism by which 1,4-Diamino-2,5-dinitro-3a,6a(3H,6H)-pentalenedicarbonitrile exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diamino-2,5-dinitrobenzene: Similar structure but lacks the pentalene ring.

    2,4-Diamino-5-nitropyrimidine: Contains amino and nitro groups but in a different arrangement.

Uniqueness

1,4-Diamino-2,5-dinitro-3a,6a(3H,6H)-pentalenedicarbonitrile’s unique structure, with its combination of functional groups and ring system, distinguishes it from other compounds

Properties

Molecular Formula

C10H8N6O4

Molecular Weight

276.21 g/mol

IUPAC Name

3,6-diamino-2,5-dinitro-1,4-dihydropentalene-3a,6a-dicarbonitrile

InChI

InChI=1S/C10H8N6O4/c11-3-9-1-5(15(17)18)7(13)10(9,4-12)2-6(8(9)14)16(19)20/h1-2,13-14H2

InChI Key

KOKNDQFAJTYOKR-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C2(C1(C(=C(C2)[N+](=O)[O-])N)C#N)C#N)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.